Dihydroxy melphatalan

Beschreibung

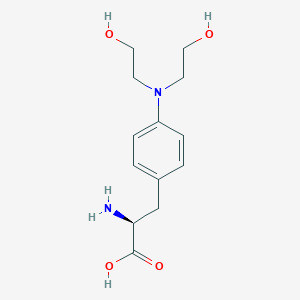

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGUXSYETMNGJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222467 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72143-20-5 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Bis 2 Hydroxyethyl Amino L Phenylalanine

Elucidation of Synthetic Pathways

The creation of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is a multi-step process that requires precise control over chemical reactions to achieve the desired molecular architecture.

A critical step in the synthesis is the introduction of two hydroxyethyl (B10761427) groups onto the nitrogen atom at the para-position of the L-phenylalanine aromatic ring. This transformation is typically achieved through reaction with ethylene (B1197577) oxide. The aromatic amino group, being a nucleophile, attacks the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of a hydroxyethyl group attached to the nitrogen. This process is repeated to yield the bis(2-hydroxyethyl)amino moiety. The synthesis of the related compound, melphalan, utilizes this intermediate, where the bis(2-hydroxyethyl)amino derivative is formed by reacting the precursor aromatic amine with ethylene oxide. newdrugapprovals.org This reaction is a key step in building the characteristic side chain of the target molecule. acs.org The process involves the regiospecific bis-alkylation of the aromatic amino group. google.com

The synthesis of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine generally commences with a readily available precursor amino acid, such as L-phenylalanine or DL-phenylalanine. A common synthetic route involves several key transformations:

Nitration: The aromatic ring of phenylalanine is first nitrated to introduce a nitro group at the para-position, yielding 4-nitro-L-phenylalanine. newdrugapprovals.org

Protection: The α-amino and carboxylic acid groups of the amino acid are protected to prevent unwanted side reactions in subsequent steps.

Reduction: The nitro group is then reduced to an amino group (4-amino-L-phenylalanine derivative). This reduction is often carried out using catalytic hydrogenation. newdrugapprovals.orgasianpubs.org

Hydroxyethylation: The newly formed aromatic amino group is reacted with ethylene oxide to form the 4-bis(2-hydroxyethyl)amino derivative. newdrugapprovals.orgasianpubs.org

Deprotection: Finally, the protecting groups on the α-amino and carboxylic acid moieties are removed to yield the final product.

This sequence ensures that the modifications occur at the desired positions while preserving the core structure and stereochemistry of the L-phenylalanine backbone. asianpubs.orgresearchgate.net

| Step | Transformation | Typical Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Nitration of Phenylalanine | Nitric Acid | 4-Nitro-L-phenylalanine |

| 2 | Protection of Amino and Carboxyl Groups | Phthalic Anhydride (B1165640), Boc Anhydride, Alcohols/Acid | Protected 4-Nitro-L-phenylalanine |

| 3 | Reduction of Nitro Group | Catalytic Hydrogenation (e.g., Pd/CaCO3) | Protected 4-Amino-L-phenylalanine |

| 4 | Hydroxyethylation | Ethylene Oxide | Protected 4-Bis(2-hydroxyethyl)amino-L-phenylalanine |

| 5 | Deprotection | Acid or Base Hydrolysis | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine |

Ongoing research aims to enhance the efficiency and scalability of the synthesis. Process optimization often involves the use of experimental design to identify the most critical reaction parameters, such as temperature, reagent concentrations, and reaction time, to maximize yield and purity. nih.gov Novel routes may explore alternative reagents or catalytic systems to streamline the synthetic sequence. For instance, a process involving the regiospecific bis-sulfate-alkylation of the aromatic amino group has been developed as an alternative pathway. google.com Such innovations are crucial for making complex molecules like 4-Bis(2-hydroxyethyl)amino-L-phenylalanine more accessible for research and potential applications.

Derivatization Pathways and Functional Group Transformations

The chemical structure of 4-bis(2-hydroxyethyl)amino-L-phenylalanine serves as a critical scaffold for the synthesis of pharmacologically significant molecules, most notably alkylating agents. The derivatization of its functional groups, particularly the hydroxyethyl moieties, is a key area of synthetic investigation.

The transformation of the bis(2-hydroxyethyl)amino group into a bis(2-chloroethyl)amino moiety is a fundamental step in the synthesis of melphalan, a nitrogen mustard derivative. asianpubs.org This conversion introduces the reactive chloroethyl groups responsible for the alkylating activity of the final compound. The process typically involves the use of specific chlorinating agents that can efficiently replace the hydroxyl groups with chlorine atoms.

Beyond chlorination, the 4-bis(2-hydroxyethyl)amino-L-phenylalanine structure is amenable to other electrophilic transformations, allowing for the creation of diverse analogs. The aromatic amino group, while functionalized with hydroxyethyl groups, retains nucleophilic character and can participate in various reactions.

One area of investigation involves condensation reactions. For example, the related compound 2,2'-[(4-aminophenyl)imino]bisethanol can undergo condensation with aldehydes, such as 4-hydroxybenzaldehyde, to form imines (Schiff bases). nih.gov This suggests that the tertiary amine in 4-bis(2-hydroxyethyl)amino-L-phenylalanine could potentially be modified or that the precursor, 4-amino-L-phenylalanine, could undergo such reactions prior to hydroxyethylation.

Furthermore, the protection of the amino groups in phenylalanine derivatives involves electrophilic reagents. Strategies for the synthesis of p-azido-L-phenylalanine peptides, for instance, involve the protection of the p-amino group of p-amino-L-phenylalanine with benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) groups. nih.gov These protecting group strategies highlight the potential for reacting the aromatic amino group with various electrophiles to introduce different functionalities, thereby enabling the synthesis of a broader range of phenylalanine derivatives for various research applications.

Structural Modifications and Analog Development of 4 Bis 2 Hydroxyethyl Amino L Phenylalanine for Research Applications

Synthesis of Alkyl Ester Derivatives

The esterification of the carboxylic acid group in 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is a fundamental modification that enhances its solubility in organic solvents and allows for its use in peptide synthesis and other organic reactions. The synthesis of alkyl ester derivatives, such as the methyl or ethyl ester, can be achieved through standard esterification procedures.

One common method involves the reaction of the parent amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as thionyl chloride or a strong mineral acid. For instance, the synthesis of the ethyl ester of a related compound, 4-di(2-hydroxyethylamino)-N-phthaloyl-DL-phenylalanine, has been reported. asianpubs.org In this procedure, the N-protected amino acid is treated with ethylene (B1197577) oxide, and the resulting product is extracted to yield the ethyl ester. asianpubs.org A similar approach can be adapted for the direct esterification of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine.

The successful synthesis of the methyl ester of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine has been documented, with its chemical properties and structure confirmed through various analytical techniques. nih.gov

Table 1: Physicochemical Properties of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine Methyl Ester nih.gov

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₄ |

| Molecular Weight | 282.34 g/mol |

| Stereochemistry | Absolute |

| InChIKey | CQLKVSKHGYZISA-ZDUSSCGKSA-N |

Design and Preparation of N-Protected Analogs

Protection of the α-amino group is a critical step in many applications of amino acids, particularly in peptide synthesis, to prevent unwanted side reactions. Various protecting groups can be introduced to the nitrogen atom of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, with the choice of group depending on the specific reaction conditions and the desired stability of the protected analog.

Commonly used N-protecting groups for amino acids include the tert-butoxycarbonyl (Boc) and phthaloyl groups. The synthesis of N-Boc protected 4-Bis(2-hydroxyethyl)amino-L-phenylalanine would typically involve the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.

The use of a phthaloyl group for N-protection has also been demonstrated in the synthesis of related phenylalanine derivatives. asianpubs.org For example, 4-nitro-DL-phenylalanine can be reacted with phthalic anhydride (B1165640) in dry pyridine (B92270) to yield 4-nitro-N-phthaloyl-DL-phenylalanine. asianpubs.org A patent for the synthesis of Melphalan, a related compound, also describes the use of an N-phthalimido protecting group. google.com These methodologies can be readily applied to 4-Bis(2-hydroxyethyl)amino-L-phenylalanine to generate its N-protected analogs.

Development of Isotopically Labeled Derivatives for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, tracking metabolic pathways, and in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. The development of isotopically labeled derivatives of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine can provide significant insights into its biological and chemical behavior.

The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the structure of phenylalanine can be achieved through various synthetic strategies. One common approach involves the use of isotopically labeled metabolic precursors in microbial expression systems. researchgate.net For instance, labeled versions of phenylpyruvate can be used to introduce ¹³C into the phenylalanine backbone. researchgate.net

While specific protocols for the isotopic labeling of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine are not extensively detailed in the literature, the general methods established for phenylalanine and its derivatives are applicable. These methods allow for the site-specific or uniform incorporation of isotopes, enabling detailed mechanistic investigations. medchemexpress.comresearchgate.netsigmaaldrich.com

Advanced Functionalization for Bioconjugation Strategies

The unique structure of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine offers opportunities for advanced functionalization, making it a candidate for various bioconjugation strategies. These strategies aim to link the amino acid to other biomolecules, such as proteins or peptides, to create novel therapeutic or diagnostic agents.

Incorporation into Peptide Scaffolds (Theoretical Exploration)

The ability to incorporate unnatural amino acids into peptide scaffolds can impart novel properties and functions to the resulting peptides. The incorporation of 4-amino-L-phenylalanine, a related compound, into polypeptide gels has been shown to influence their secondary structure and gelling behavior. rsc.orgrsc.org This suggests that 4-Bis(2-hydroxyethyl)amino-L-phenylalanine could also be a valuable building block in peptide synthesis.

Theoretically, 4-Bis(2-hydroxyethyl)amino-L-phenylalanine can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies, provided that the amino and carboxyl groups are appropriately protected. The presence of the bis(2-hydroxyethyl)amino group on the phenyl ring could introduce unique conformational constraints or serve as a site for further modification within the peptide scaffold.

Potential for "Click Chemistry" Precursor Development (through further functionalization)

"Click chemistry" refers to a class of biocompatible reactions that are rapid, high-yielding, and specific. sichem.deiris-biotech.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction widely used in bioconjugation. mdpi.com

The structure of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine can be further functionalized to introduce azide (B81097) or alkyne moieties, thereby converting it into a precursor for click chemistry. For example, the hydroxyl groups of the bis(2-hydroxyethyl)amino moiety could be converted to azides through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide. Alternatively, an alkyne group could be introduced via etherification of the hydroxyl groups with a propargyl halide.

Once functionalized with an azide or alkyne, this derivative of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine could be readily conjugated to other molecules bearing the complementary functional group via a click reaction. This opens up possibilities for its use in labeling, imaging, and drug delivery applications. thermofisher.comiris-biotech.de

Exploitation of the 4-[bis(2-hydroxyethyl)amino]phenyl Fragment in Chalcone (B49325) Derivatives

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. They are known to exhibit a wide range of biological activities. fabad.org.tr The 4-[bis(2-hydroxyethyl)amino]phenyl fragment can be incorporated into chalcone structures, potentially modulating their physicochemical properties and biological activities.

The synthesis of chalcones typically involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of an acid or base catalyst. nih.gov To incorporate the 4-[bis(2-hydroxyethyl)amino]phenyl fragment, either 4-[bis(2-hydroxyethyl)amino]acetophenone or 4-[bis(2-hydroxyethyl)amino]benzaldehyde would be used as a starting material.

The resulting chalcone derivatives bearing the 4-[bis(2-hydroxyethyl)amino]phenyl moiety could be screened for various biological activities, including anticancer, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov The electron-donating nature of the bis(2-hydroxyethyl)amino group is expected to influence the electronic properties of the chalcone and, consequently, its biological profile.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its parent molecule, L-phenylalanine, and related substituted aromatic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide a detailed map of the proton environments within the molecule. The aromatic protons on the phenyl ring, typically appearing between 7.0 and 7.5 ppm for L-phenylalanine, would be shifted due to the electron-donating bis(2-hydroxyethyl)amino substituent. researchgate.netchemicalbook.com The protons of the two methylene (B1212753) groups in the hydroxyethyl (B10761427) chains would likely appear as distinct triplets, with the protons adjacent to the nitrogen resonating at a different chemical shift than those adjacent to the hydroxyl group. The α-proton of the amino acid backbone is expected around 4.0 ppm, while the β-protons would be observed further upfield. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The aromatic carbons would show distinct signals, with the carbon atom directly attached to the nitrogen substituent experiencing a significant upfield shift due to increased electron density. The carbonyl carbon of the carboxylic acid would be found in the characteristic downfield region of 170-180 ppm. The carbons of the bis(2-hydroxyethyl)amino group and the amino acid backbone would also exhibit specific and predictable chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bis(2-hydroxyethyl)amino-L-phenylalanine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| α-CH | ~ 4.0 | ~ 55 |

| β-CH₂ | ~ 3.1 - 3.3 | ~ 38 |

| N-(CH₂)₂ | ~ 3.5 | ~ 53 |

| HO-CH₂ | ~ 3.7 | ~ 60 |

| C=O | - | ~ 175 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in 4-Bis(2-hydroxyethyl)amino-L-phenylalanine. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The broad O-H stretching vibration of the hydroxyl groups in the bis(2-hydroxyethyl)amino moiety and the carboxylic acid would be prominent in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine group of the amino acid backbone would also appear in this region. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

A strong absorption band corresponding to the C=O stretching of the carboxylic acid group is expected around 1700-1725 cm⁻¹. The N-H bending vibration of the amine group would likely be seen in the 1550-1650 cm⁻¹ region. Characteristic C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum, providing further confirmation of the molecular structure.

Interactive Data Table: Expected IR Absorption Bands for 4-Bis(2-hydroxyethyl)amino-L-phenylalanine

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl and carboxylic acid) | 3200 - 3600 (broad) | Stretching |

| N-H (amine) | 3200 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Stretching |

| C=O (carboxylic acid) | 1700 - 1725 | Stretching |

| N-H (amine) | 1550 - 1650 | Bending |

| C-N | 1000 - 1350 | Stretching |

| C-O | 1000 - 1300 | Stretching |

Note: The exact positions of the absorption bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine and providing insights into its structure through fragmentation analysis. The molecular formula of the compound is C₁₃H₂₀N₂O₄, which corresponds to a monoisotopic mass of 268.1423 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 269.1496. Depending on the conditions, other adducts such as [M+Na]⁺ might also be observed.

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of water molecules from the hydroxyethyl groups, decarboxylation of the carboxylic acid, and cleavage of the C-C bond between the α-carbon and the phenyl ring. Analysis of these fragment ions would provide definitive confirmation of the connectivity of the atoms within the molecule. For instance, a characteristic fragment would be the loss of the carboxyl group, a common fragmentation for amino acids. sielc.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring. L-phenylalanine itself exhibits a characteristic absorption maximum (λmax) around 257 nm, with fine structure due to the vibrational levels of the benzene (B151609) ring. researchgate.net

The presence of the electron-donating bis(2-hydroxyethyl)amino substituent at the para position of the phenyl ring is expected to cause a significant bathochromic (red) shift in the absorption maximum. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom. Therefore, the λmax of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is predicted to be at a longer wavelength than that of L-phenylalanine, likely in the range of 270-290 nm. This shift provides evidence for the successful substitution on the aromatic ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine and for monitoring the progress of its synthesis. A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as trifluoroacetic acid or formic acid to ensure good peak shape.

The retention time of the compound would be dependent on the specific chromatographic conditions. Due to the presence of the polar hydroxyl and amino groups, the compound is expected to be more polar than unsubstituted L-phenylalanine and would therefore have a shorter retention time under typical reversed-phase conditions. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC can also be used to separate the L-enantiomer from any potential D-enantiomer impurity if a suitable chiral stationary phase is used. researchgate.net

Other Chromatographic and Separation Techniques for Isolation and Characterization

In addition to HPLC, other chromatographic techniques can be valuable for the isolation and purification of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine. Column chromatography using silica (B1680970) gel or alumina (B75360) can be used for preparative scale purification, although the polarity of the compound may require the use of polar mobile phases.

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring reaction progress and for preliminary purity assessment. The retention factor (Rf) value on a TLC plate would provide a qualitative measure of the compound's polarity.

Ion-exchange chromatography could also be employed to purify the compound, taking advantage of the zwitterionic nature of the amino acid. By adjusting the pH of the buffer, the compound can be selectively bound to and eluted from an ion-exchange resin, allowing for separation from non-ionic or differently charged impurities.

Coordination Chemistry and Metal Complexation Studies of 4 Bis 2 Hydroxyethyl Amino L Phenylalanine and Its Derivatives

Chelation Potential of the Amino Acid and Hydroxyethyl (B10761427) Moieties

The chelation potential of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is significantly enhanced by the presence of multiple donor groups: the amino group, the carboxylate group, and the two hydroxyethyl groups. In aqueous solutions and under physiological pH conditions, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This configuration allows for the formation of stable five-membered chelate rings with transition metal ions through coordination of the amino nitrogen and one of the carboxylate oxygens. This bidentate N,O-coordination is a well-established and fundamental aspect of amino acid-metal complex chemistry.

The introduction of the bis(2-hydroxyethyl)amino moiety provides additional coordination possibilities. The nitrogen atom of this group and the oxygen atoms of the two hydroxyethyl arms can also participate in metal binding. This allows the ligand to act as a tridentate or even a tetradentate chelator. For instance, in complexes with metal ions that favor octahedral coordination, the ligand could coordinate through the amino nitrogen, the carboxylate oxygen, and one or both of the hydroxyethyl oxygens. The flexibility of the hydroxyethyl arms allows them to accommodate the geometric preferences of different metal ions, leading to the formation of stable five- or six-membered chelate rings. This multidentate coordination significantly increases the stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Investigation of Protonation Equilibria and pKa Determination in Aqueous and Mixed Solutions

The coordination behavior of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine in solution is intrinsically linked to its acid-base properties, which are characterized by its protonation constants (pKa values). These constants determine the charge of the ligand and the availability of its donor atoms for coordination at a given pH. The ligand has multiple ionizable groups: the carboxylic acid, the α-amino group, and potentially the tertiary amine of the bis(2-hydroxyethyl)amino moiety.

Potentiometric titration is the primary method used to determine the pKa values of such ligands. This involves the gradual addition of a strong base to an acidic solution of the ligand while monitoring the pH. The resulting titration curve shows inflection points corresponding to the deprotonation of each functional group. By analyzing this curve, the pKa values can be calculated. For 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, one would expect to determine pKa values for the carboxylic acid group (typically in the range of 2-3), the α-amino group (around 9-10), and the tertiary amino group. The study of these equilibria in mixed solvent systems, such as water-ethanol or water-dioxane mixtures, can also provide valuable information on how the dielectric constant of the medium affects the protonation state of the ligand.

Table 1: Representative pKa Values for Functional Groups in Amino Acid Derivatives

| Functional Group | Typical pKa Range |

|---|---|

| Carboxylic Acid (-COOH) | 1.8 - 2.5 |

| α-Ammonium (-NH3+) | 9.0 - 10.5 |

Note: These are general ranges and the specific pKa values for 4-Bis(2-hydroxyethyl)amino-L-phenylalanine would need to be experimentally determined.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-Bis(2-hydroxyethyl)amino-L-phenylalanine can be achieved through various methods, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Zinc(II) Complexes : Zinc(II) typically forms tetrahedral or octahedral complexes. With 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, the formation of a bis-ligand complex, [Zn(L)2], is plausible, where L represents the deprotonated ligand. In such a complex, the ligand could coordinate in a bidentate (N-amino, O-carboxylate) or tridentate fashion, with the latter involving one of the hydroxyethyl groups. nih.gov Synthesis is often carried out in aqueous or alcoholic solutions by reacting a zinc salt (e.g., ZnCl2 or Zn(NO3)2) with the ligand, with the pH adjusted to facilitate deprotonation of the coordinating groups.

Copper(II) Complexes : Copper(II) complexes are known for their diverse coordination geometries, including square planar, square pyramidal, and distorted octahedral. The reaction of Cu(II) salts (e.g., CuSO4 or CuCl2) with 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is expected to yield stable complexes. The Jahn-Teller effect often leads to distorted geometries in Cu(II) complexes. The ligand's flexible coordination modes can readily accommodate these distortions.

Palladium(II) Complexes : Palladium(II) has a strong preference for square planar geometry. The synthesis of Pd(II) complexes with amino acids often involves the reaction of K2PdCl4 or Pd(OAc)2 with the ligand. nih.gov It is anticipated that 4-Bis(2-hydroxyethyl)amino-L-phenylalanine would form a stable square planar complex, likely with a 1:2 metal-to-ligand ratio, [Pd(L)2], where the ligand acts as a bidentate N,O-chelator. nih.gov

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

UV-Visible (UV-Vis) Spectroscopy : The formation of a metal complex is often accompanied by changes in the UV-Vis spectrum. The coordination of the ligand to a metal ion can cause shifts in the absorption bands of the ligand (π→π* and n→π* transitions). For transition metals with d-electrons, such as Cu(II), new absorption bands corresponding to d-d transitions appear in the visible region. The position and intensity of these bands provide information about the coordination geometry around the metal ion.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. Upon complexation, the stretching frequencies of the functional groups that bind to the metal ion are altered. For example, the asymmetric stretching vibration of the deprotonated carboxylate group (around 1600-1650 cm⁻¹) often shifts to a lower frequency upon coordination. Similarly, the N-H stretching and bending vibrations of the amino group, and the O-H stretching of the hydroxyethyl groups, would be expected to shift upon coordination to a metal ion.

Table 2: Expected IR Spectral Shifts Upon Complexation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift Upon Coordination |

|---|---|---|---|

| Carboxylate (-COO⁻) | Asymmetric stretch | ~1610 | Shift to lower or higher frequency |

| Amino (-NH₂) | N-H stretch | ~3300-3500 | Broadening and shift to lower frequency |

The stability of metal complexes is a critical factor in their potential applications. Thermodynamic stability is quantified by the formation constant (K) or stability constant (β), with larger values indicating a more stable complex. The chelate effect, resulting from the multidentate nature of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, is expected to lead to high thermodynamic stability for its metal complexes. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) predicts the relative stabilities of complexes with divalent first-row transition metals, suggesting that the Cu(II) complex would be the most stable.

Kinetic stability, or inertness, refers to the rate at which a complex undergoes ligand exchange reactions. While thermodynamic stability is an equilibrium property, kinetic stability is concerned with reaction rates. Complexes of Pd(II) are generally kinetically labile, meaning they undergo rapid ligand exchange, whereas complexes of other transition metals can range from labile to inert. The kinetic properties of these complexes are important for understanding their mechanism of action in biological systems or their performance in catalytic applications.

Ligand Design Principles in Metal-Amino Acid Systems

In the case of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, the combination of a "hard" amino nitrogen and carboxylate oxygen donors with "borderline" alcohol oxygen donors makes it a versatile ligand capable of binding to a wide range of metal ions. The formation of stable five- and six-membered chelate rings is a key principle in ligand design, and this ligand is well-suited to form such structures. The chirality of the L-phenylalanine backbone can also be exploited to induce stereoselectivity in metal-catalyzed reactions. Furthermore, the phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of the ligand's properties for specific applications, such as enhancing its water solubility or attaching it to a larger biomolecule. The principles of preorganization and complementarity, where the ligand is designed to have a conformation that is already suited for binding to a specific metal ion, are also important considerations in the design of highly stable and selective metal-amino acid complexes.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.net For a molecule like 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, DFT can elucidate a wide range of properties, from its three-dimensional shape to its chemical reactivity. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. gelisim.edu.tr

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of the atoms. gelisim.edu.tr This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a flexible molecule like 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, which has several rotatable bonds, this process is extended to a conformational analysis. gelisim.edu.tr This analysis aims to identify the various low-energy conformers that the molecule can adopt and to determine their relative stabilities. The results of such a study would provide crucial information on the preferred shapes of the molecule, which in turn influence its physical properties and biological interactions.

Illustrative Data Table: Predicted Relative Energies of Hypothetical Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| A | 0.00 | χ¹: -60, χ²: 90, ψ: 150, φ: -135 |

| B | 1.25 | χ¹: 180, χ²: 90, ψ: 150, φ: -135 |

| C | 2.50 | χ¹: 60, χ²: -90, ψ: 140, φ: -140 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 4-Bis(2-hydroxyethyl)amino-L-phenylalanine.

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller band gap generally implies higher reactivity. DFT calculations can provide the energies of these orbitals and the resulting band gap, offering insights into the molecule's potential for charge transfer interactions.

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| Band Gap (LUMO-HOMO) | 5.1 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 4-Bis(2-hydroxyethyl)amino-L-phenylalanine.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine. These descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's tendency to accept or donate electrons. digitallibrary.co.in For instance, the electrophilicity index can be used to compare the reactivity of different nitrogen mustard compounds. digitallibrary.co.in These calculations are crucial for understanding the compound's potential to participate in chemical reactions, including its interactions with biological molecules.

Illustrative Data Table: Global Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.55 |

| Global Electrophilicity Index (ω) | 2.61 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 4-Bis(2-hydroxyethyl)amino-L-phenylalanine.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). These maps are invaluable for identifying the sites in 4-Bis(2-hydroxyethyl)amino-L-phenylalanine that are most likely to be involved in electrophilic or nucleophilic attacks, as well as for understanding non-covalent interactions like hydrogen bonding. icm.edu.pl

Molecular Dynamics Simulations (Potential for studying intermolecular interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment.

For 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, MD simulations could be employed to study its interactions with biological macromolecules, such as proteins or DNA. These simulations could reveal the preferred binding modes of the compound, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur upon binding. Furthermore, MD simulations can be used to investigate the self-assembly properties of the molecule, predicting whether it is likely to form aggregates or other supramolecular structures in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derived functional analogs)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that correlates these descriptors with the observed activity.

In the context of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, QSAR modeling would be applicable to a series of its derived functional analogs. nih.govmdpi.com By synthesizing and testing a library of related compounds with varying structural modifications, a QSAR model could be developed to identify the key structural features that are responsible for a particular biological effect. nih.govmdpi.com This model could then be used to predict the activity of new, untested analogs, thereby guiding the design of more potent and selective compounds while reducing the need for extensive experimental screening. The development of such a model would involve calculating a wide range of descriptors, including electronic, steric, and hydrophobic parameters, and then using techniques such as multiple linear regression or machine learning to build the predictive model.

Exploration of 4 Bis 2 Hydroxyethyl Amino L Phenylalanine in Advanced Materials Research

Utilization as a Building Block for Organic Semiconductor Development (Based on related chalcone (B49325) fragment)

The development of organic semiconductors is a rapidly advancing field, driven by the demand for flexible, low-cost, and large-area electronic devices. Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings, have been investigated for their semiconducting properties. The electronic characteristics of chalcones can be finely tuned by introducing various substituent groups on their aromatic rings.

Research into novel chalcones incorporating the 4-[bis(2-hydroxyethyl)amino]phenyl fragment has demonstrated their potential as building blocks for organic semiconductors. The presence of the bis(2-hydroxyethyl)amino group acts as a strong electron-donating group, which can significantly influence the electronic properties of the resulting chalcone. This electron-donating nature can facilitate charge transport, a critical factor in the performance of a semiconductor.

In a study on the synthesis and properties of such chalcones, it was observed that the introduction of the 4-[bis(2-hydroxyethyl)amino]phenyl group led to compounds with specific optical and electrochemical properties indicative of semiconducting potential rsc.org. The synthesized chalcones exhibited absorption in the UV-Vis region and displayed electrochemical behavior that suggests they could be used in electronic applications.

The general structure of these chalcones allows for further modification, enabling the creation of a library of materials with tailored semiconducting properties. By varying the other aromatic ring of the chalcone, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial parameters for designing effective organic semiconductor materials.

| Chalcone Fragment | Key Feature | Potential Application in Organic Semiconductors |

| 4-[bis(2-hydroxyethyl)amino]phenyl | Strong electron-donating group | Facilitates charge transport, tunable electronic properties |

| α,β-unsaturated ketone bridge | Conjugated system | Contributes to the electronic structure and charge delocalization |

| Variable aromatic ring | Customizable moiety | Allows for fine-tuning of HOMO/LUMO energy levels |

Integration into Fluorescent or Optoelectronic Materials (Based on related chalcone fragment and UV properties)

The same structural features that make the 4-[bis(2-hydroxyethyl)amino]phenyl chalcone fragment a candidate for organic semiconductors also lend themselves to applications in fluorescent and optoelectronic materials. The extended π-conjugated system of the chalcone backbone, coupled with the electron-donating bis(2-hydroxyethyl)amino group, can give rise to materials with interesting photophysical properties.

Studies on new chalcones containing the 4-[bis(2-hydroxyethyl)amino]phenyl fragment have reported their absorption and emission characteristics. These compounds typically exhibit strong absorption in the ultraviolet (UV) range and can display fluorescence, making them suitable for use as fluorophores or in optoelectronic devices such as organic light-emitting diodes (OLEDs).

The UV-Vis absorption and photoluminescence spectra of these chalcones are key indicators of their potential in optoelectronics. The position of the absorption and emission maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with a significant change in dipole moment upon excitation. This property can be exploited in the design of chemical sensors.

The quantum yield of fluorescence is another critical parameter. A high quantum yield is desirable for applications in OLEDs and fluorescent probes. The research on chalcones with the 4-[bis(2-hydroxyethyl)amino]phenyl moiety has provided insights into how their molecular structure relates to their fluorescence efficiency.

| Property | Observation in Related Chalcones | Implication for Optoelectronic Materials |

| UV-Vis Absorption | Strong absorption in the UV region | Potential for use as UV absorbers or in light-harvesting applications |

| Photoluminescence | Emission of light upon excitation | Suitability for use as emitters in OLEDs or as fluorescent labels |

| Solvatochromism | Shift in absorption/emission with solvent polarity | Potential for use in chemical sensors |

Research into Polymer and Nanomaterial Synthesis (Conceptual)

While specific research on the use of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine in polymer and nanomaterial synthesis is not yet prevalent, its molecular structure suggests several conceptual pathways for its application in these areas.

Polymer Synthesis:

The bifunctional nature of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine, possessing both amino acid and diol functionalities, makes it a prime candidate for the synthesis of various types of polymers.

Polyesters and Polyamides: The carboxylic acid and amino groups of the L-phenylalanine backbone can participate in condensation polymerization reactions to form polyamides. Simultaneously, the two hydroxyl groups can be used for the synthesis of polyesters. This could lead to the formation of complex polymer architectures such as hyperbranched polymers or dendrimers.

Polyurethanes: The diol functionality can react with diisocyanates to form polyurethanes. The incorporation of the amino acid moiety could impart unique properties to the resulting polyurethane, such as improved biocompatibility or chirality.

Functional Polymers: The phenyl ring can be a site for further functionalization, allowing for the attachment of other chemical groups to tailor the polymer's properties for specific applications, such as drug delivery or catalysis.

Nanomaterial Synthesis:

The principles of self-assembly and controlled synthesis, which are fundamental to nanoscience, can be conceptually applied to 4-Bis(2-hydroxyethyl)amino-L-phenylalanine.

Self-Assembled Nanostructures: Amino acids and their derivatives are known to self-assemble into well-defined nanostructures, such as nanotubes, nanovesicles, and hydrogels. The specific interactions of the functional groups in 4-Bis(2-hydroxyethyl)amino-L-phenylalanine could direct its assembly into novel nanomaterials.

Surface Functionalization of Nanoparticles: The molecule could be used as a capping agent or a surface ligand to functionalize inorganic nanoparticles (e.g., gold, silver, quantum dots). The amino acid portion could enhance biocompatibility and provide sites for further bioconjugation, while the diol groups could improve water solubility and stability.

Hybrid Organic-Inorganic Nanomaterials: The hydroxyl groups can react with metal alkoxides through a sol-gel process to create hybrid organic-inorganic nanomaterials. These materials could combine the properties of both the organic amino acid derivative and the inorganic network, leading to materials with enhanced mechanical, thermal, or optical properties.

The exploration of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine in these areas remains a conceptual frontier, with the potential to yield a new class of functional polymers and nanomaterials with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.